molecular formula C2H8NO3P B140830 Methylaminomethylphosphonic acid CAS No. 35404-71-8

Methylaminomethylphosphonic acid

Cat. No. B140830
CAS RN: 35404-71-8
M. Wt: 125.06 g/mol
InChI Key: HSMRCPIZVMDSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methylaminomethylphosphonic acid is a compound that has been studied for various applications, including its potential as an antimalarial agent and its role in microbial metabolism. It is related to other phosphonic acids, which are known for their stability and resistance to hydrolysis, making them of interest in various fields of chemistry and biology .

Synthesis Analysis

The synthesis of methylaminomethylphosphonic acid and its derivatives has been explored in several studies. High yield syntheses of N-methylaminomethylphosphonic acid have been achieved through different methods, including the interaction of diisopropylphosphite and trimethylhexahydro-s-triazine, followed by hydrolysis, or by heating methylamine with chloromethylphosphonic acid in aqueous solution . Other related compounds, such as alpha-halogenated analogues of alkylphosphonates, have been synthesized from diethyl but-3-enylphosphonate using alpha-halogenation methods .

Molecular Structure Analysis

The molecular structure of methylaminomethylphosphonic acid derivatives has been characterized using various spectroscopic techniques. For instance, the complete NMR spectroscopic characterization of (α-L-Rhamnopyranosyl)methylphosphonic acid derivatives has been performed, indicating a marked preference for certain conformations, which is important for understanding their biological activity .

Chemical Reactions Analysis

Methylaminomethylphosphonic acid and its derivatives participate in various chemical reactions. For example, the oxidative pathway for the catabolism of methylphosphonic acid in bacteria involves the conversion of methylphosphonic acid to hydroxymethylphosphonic acid, which is then oxidized to produce formic acid and inorganic phosphate . Additionally, the methylation of phosphonic acids related to chemical warfare agents has been demonstrated using trimethyloxonium tetrafluoroborate, which is a safer alternative to traditional methylation protocols .

Physical and Chemical Properties Analysis

The physical and chemical properties of methylaminomethylphosphonic acid derivatives have been studied to understand their behavior in biological systems and their potential applications. For instance, polymeric aminomethylphosphonic acids have been synthesized and their properties in solution have been investigated, revealing that they form zwitterionic structures in aqueous solution within a limited pH range . The analysis of methylphosphonic acid and its analogues at low microgram per liter levels in groundwater has also been described, which is crucial for environmental monitoring and the detection of chemical warfare agents .

Scientific Research Applications

  • Separation of Metals and Rare Earth by Solvent Extraction

    • Application : Aminomethylphosphonic acids are used in the separation of metals and rare earth elements .
  • N-C-P in Medicinal Chemistry

    • Application : The N-C-P molecular fragment in aminomethylphosphonic acids defines them as analogues of amino acids, which gives them biological applications in healthcare .
  • Pesticides/Herbicides

    • Application : Aminomethylphosphonic acids are used in the formulation of pesticides and herbicides .
  • Water-Decontamination Systems

    • Application : Aminomethylphosphonic acids are used in water-decontamination systems .
  • Organometallic Complexes: MOF, Gas Absorption, Proton Conductivity, and Magnetic Shielding Tensors

    • Application : Aminomethylphosphonic acids are used in the formation of organometallic complexes for various applications such as gas absorption, proton conductivity, and magnetic shielding tensors .
  • Environmental Monitoring

    • Application : Aminomethylphosphonic acid (AMPA), a major degradation product of glyphosate, is monitored in river water and sediments .
    • Method : The method involves microwave-assisted derivatization and LC–MS/MS .
    • Results : Glyphosate and AMPA were found in river waters and sediments near agricultural regions .
  • Corrosion Inhibitor

    • Application : Aminomethylphosphonic acids and derivatives can reduce and stop corrosion, protecting electroplating or chemical plating .
  • Biocide and Pesticide

    • Application : AMPA can be used as a biocide and pesticide .
  • Enzyme Inhibitors, Anticancer Agents, Antibiotics, Neuromodulators

    • Application : Aminomethylphosphonic acids have utilities as enzyme inhibitors, anticancer agents, antibiotics, neuromodulators .
  • Plant Growth Regulators

    • Application : Aminomethylphosphonic acids can be used as plant growth regulators .
  • Electroplating or Chemical Plating Protection

    • Application : Aminomethylphosphonic acids and derivatives can reduce and stop corrosion, thereby protecting electroplating or chemical plating .
  • Exposure Assessment of Glyphosate

    • Application : AMPA is used in research to assess the exposure of glyphosate .
  • Toxicological Concerns

    • Application : AMPA has toxicity which is comparable to that of glyphosate and it is therefore considered to be of similar toxicological concern .

Safety And Hazards

The safety data sheet for aminomethylphosphonic acid suggests that it may cause respiratory irritation . In case of skin contact, it is advised to wash off with soap and plenty of water .

Future Directions

While the exact future directions for Methylaminomethylphosphonic acid are not specified in the search results, aminomethylphosphonic acids, which Methylaminomethylphosphonic acid is a derivative of, have several synthesis routes and many applications as separation of metals and rare earth by solvent extraction, N-C-P in medicinal chemistry, pesticides/herbicides and water-decontamination systems, organometallic complexes: MOF, gas absorption, proton conductivity and Magnetic shielding tensors / aminotris (methylenephosphonates) .

properties

IUPAC Name

methylaminomethylphosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C2H8NO3P/c1-3-2-7(4,5)6/h3H,2H2,1H3,(H2,4,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSMRCPIZVMDSHN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNCP(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C2H8NO3P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90865766
Record name [(Methylamino)methyl]phosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90865766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methylaminomethylphosphonic acid

CAS RN

35404-71-8
Record name Methylaminomethylphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0035404718
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 35404-71-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=244826
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methylaminomethylphosphonic acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UUS34YQ2S5
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methylaminomethylphosphonic acid
Reactant of Route 2
Reactant of Route 2
Methylaminomethylphosphonic acid
Reactant of Route 3
Methylaminomethylphosphonic acid
Reactant of Route 4
Reactant of Route 4
Methylaminomethylphosphonic acid
Reactant of Route 5
Reactant of Route 5
Methylaminomethylphosphonic acid
Reactant of Route 6
Methylaminomethylphosphonic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.